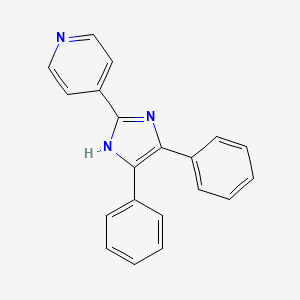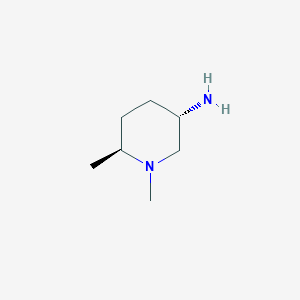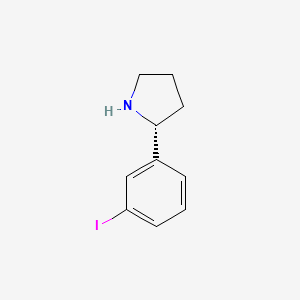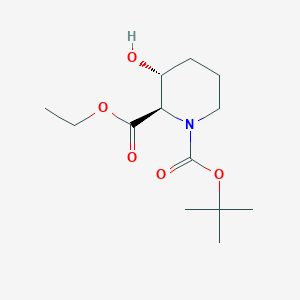
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst. One-pot condensation reactions are commonly used, where the reactants are combined in a single reaction vessel and heated under reflux conditions in solvents such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
- 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-(3-phenyl-2-propenylidene)propanohydrazide
Uniqueness
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H15N3 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H,(H,22,23) |
InChI-Schlüssel |
JGBUHLRQGMOTPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)


![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)



![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)

![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)

